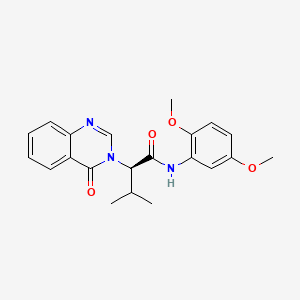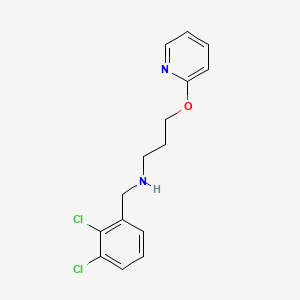![molecular formula C20H20N2O B15283706 1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone typically involves the reaction of indole derivatives with pyrrolidinone under specific conditions. One common method involves the use of ethanol as a solvent and concentrated hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions for a specified period, followed by purification through crystallization .
Chemical Reactions Analysis
1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown promise in antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone can be compared with other indole derivatives such as:
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of the indole and pyrrolidinone moieties in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-7-9-14(10-8-13)20-19(17-11-12-18(23)22(17)2)15-5-3-4-6-16(15)21-20/h3-10,17,21H,11-12H2,1-2H3 |
InChI Key |
UOGPNTAKUVRBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4CCC(=O)N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15283625.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)

![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)

![Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)


![3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine](/img/structure/B15283699.png)
![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
